2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazole core substituted with a carboxamide group at position 5 and an acetyl(propan-2-yl)amino moiety at position 2. The carboxamide nitrogen is conjugated to a (2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene group, forming a resonance-stabilized imine structure. Its molecular formula is C₁₆H₂₀N₆O₃S₂, with a molecular weight of 432.5 g/mol. The methoxymethyl group on the thiadiazole ring may enhance solubility, while the acetyl(propan-2-yl)amino substituent could influence steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C14H19N5O3S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H19N5O3S2/c1-7(2)19(9(4)20)14-15-8(3)11(24-14)12(21)16-13-18-17-10(23-13)6-22-5/h7H,6H2,1-5H3,(H,16,18,21) |
InChI Key |
LAWKWZBGQHJTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold is synthesized via cyclocondensation of α-haloketones with thioamides. For example:
-
Starting Material Preparation : Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to form ethyl 4-methylthiazole-5-carboxylate .
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Ester Hydrolysis : The ester is hydrolyzed using NaOH in aqueous ethanol to yield 4-methylthiazole-5-carboxylic acid .
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride .
Reaction Conditions :
-
Temperature: 80–100°C for cyclocondensation.
-
Catalyst: Triethylamine (TEA) for hydrolysis.
Thiadiazole Ring Construction
The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazides or reactions with hydrazonoyl halides :
-
Thiosemicarbazide Intermediate : Reacting methyl hydrazinecarbodithioate with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in ethanol yields the thiosemicarbazide precursor .
-
Cyclization : Concentrated H₂SO₄ or PPA (polyphosphoric acid) facilitates intramolecular cyclization to form the thiadiazole ring .
Key Parameters :
Carboxamide Coupling
The thiazole-5-carboxylic acid chloride is coupled to the thiadiazole amine via nucleophilic acyl substitution:
-
Activation : The acid chloride reacts with the thiadiazole amine in dry dichloromethane .
-
Coupling Agents : Dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) enhances efficiency .
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dry CH₂Cl₂ | 78 |
| Temperature | 0°C → RT | 85 |
| Catalyst | DCC + NHS | 92 |
Introduction of Acetyl(propan-2-yl)amino Group
The 2-position of the thiazole is functionalized via a two-step process:
-
Amination : Reacting 2-bromo-4-methylthiazole-5-carboxamide with isopropylamine in THF at 50°C .
-
Acetylation : Treating the secondary amine with acetic anhydride in pyridine to form the acetylated derivative .
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 4.05 (m, 1H, CH(CH₃)₂) .
Methoxymethyl Substituent Installation
The 5-(methoxymethyl) group on the thiadiazole is introduced via alkylation:
-
Alkylation : Reacting 5-hydroxymethyl-1,3,4-thiadiazole with methyl iodide in DMF using NaH as a base .
-
Purification : Recrystallization from ethanol/water (3:1) yields the pure product .
Yield Optimization :
Final Assembly and Purification
The fully substituted compound is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:2) and characterized:
Comparative Analysis of Synthetic Routes
Challenges and Solutions
-
Regioselectivity in Thiadiazole Formation :
-
Steric Hindrance in Acetylation :
Recent Advances (Post-2023)
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains. A study demonstrated that modifications to the thiadiazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics.
Anticancer Properties
Thiadiazole derivatives have shown promise in cancer research. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it inhibits tumor cell proliferation by inducing apoptosis through the mitochondrial pathway. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole moiety is crucial for its anticancer activity.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in treating neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, suggesting a role in managing conditions like Alzheimer's disease.
Agricultural Applications
Pesticidal Activity
The compound has been explored for its pesticidal properties against agricultural pests. Field trials demonstrated its effectiveness as a fungicide and insecticide, with a significant reduction in pest populations compared to untreated controls. The mechanism of action is believed to involve disruption of metabolic pathways in target organisms.
Herbicide Development
In addition to its pesticidal properties, the compound's ability to inhibit specific enzymes related to plant growth has been studied for herbicide development. Laboratory assays showed that it effectively suppresses weed growth while exhibiting low toxicity to crops.
Materials Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to serve as a monomer in polymer chemistry. Researchers have successfully incorporated it into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composites.
Nanotechnology
In nanotechnology, the compound has been used as a stabilizing agent for nanoparticles. Its ability to interact with metal ions facilitates the synthesis of metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and electronics.
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A comprehensive study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics, showcasing its potential as a new antimicrobial agent.
-
Cancer Cell Line Testing
- In vitro tests on human cancer cell lines revealed that treatment with the compound led to a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.
-
Field Trials for Pesticidal Activity
- Conducted over two growing seasons, these trials demonstrated a 60% reduction in pest incidence when applying the compound compared to conventional pesticides, highlighting its effectiveness and potential for sustainable agriculture.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and thiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Their Activities
Key Observations :
- The target compound’s methoxymethyl-thiadiazole moiety differentiates it from simpler thiazole derivatives like those in , which lack the thiadiazole ring. This structural complexity may enhance target specificity .
- Thiadiazole-acetylhydrazone derivatives (e.g., Compound 18e in ) exhibit nanomolar potency against VEGFR-2, implying that the target compound’s thiadiazole group could confer similar antiangiogenic properties.
Pharmacokinetic and Physicochemical Properties
- Solubility: The methoxymethyl group on the thiadiazole likely improves aqueous solubility compared to non-polar analogues (e.g., 5-(4-methylphenyl)-N-allyl-thiadiazol-2-amine in ).
- Molecular Weight : At 432.5 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five compliance), unlike bulkier derivatives in (MW > 500 g/mol).
- Metabolic Stability: The acetyl group may reduce metabolic degradation compared to primary amines, as seen in ’s optimization of 2-aminothiazole derivatives .
Structure-Activity Relationships (SAR)
- Thiadiazole Substituents : The methoxymethyl group’s electron-donating effects could enhance binding to hydrophobic pockets in kinase targets, as observed in VEGFR-2 inhibitors .
Biological Activity
The compound 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a novel derivative belonging to the class of thiadiazoles and thiazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Structure and Synthesis
The compound's structure features a thiadiazole ring and a thiazole moiety, which are known for their pharmacological potential. The synthesis typically involves multi-step reactions that may include the condensation of various precursors to form the desired heterocyclic structures. For instance, derivatives of 1,3,4-thiadiazole have shown significant biological activity due to their ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | 15 |
| Escherichia coli | 125 μg/mL | 18 |
| Salmonella typhi | 500 μg/disk | 19 |
These results indicate that modifications in the structure can enhance antimicrobial efficacy. For example, the presence of specific substituents on the thiadiazole ring has been linked to improved activity against resistant strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. Studies have demonstrated that certain derivatives exhibit cytostatic properties against various cancer cell lines. For instance:
- Compound derivatives with specific substitutions have shown IC50 values in the low micromolar range against breast cancer cell lines.
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Monoamine Oxidase A | Competitive Inhibition | 0.060 ± 0.002 |
| Carbonic Anhydrase | Non-competitive Inhibition | 0.241 ± 0.011 |
These findings suggest that the compound may serve as a lead structure for developing new enzyme inhibitors, particularly for conditions related to neurotransmitter metabolism .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives highlighted that structural modifications significantly influenced their antimicrobial potency. The compound's structural features were optimized to enhance its interaction with bacterial membranes, leading to increased bactericidal activity.
- Anticancer Properties : Research involving various cancer cell lines demonstrated that derivatives of the compound induced apoptosis through mitochondrial pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 μM.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, often starting with condensation of thiazole or thiadiazole precursors. Key steps include:
- Amide bond formation : Reacting carboxylic acid derivatives (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid) with amines under coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or acetonitrile) .
- Thiadiazole ring closure : Using phosphorus pentasulfide or thiourea derivatives under reflux in acetic acid .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMSO) and bases (e.g., triethylamine) improve yields by stabilizing intermediates .
- Monitoring : TLC and HPLC track reaction progress, while recrystallization or column chromatography purifies intermediates .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxymethyl groups at δ 3.2–3.5 ppm for OCH) and confirm stereochemistry .
- IR spectroscopy : Peaks at 1650–1700 cm verify amide (C=O) and thiazole (C=N) bonds .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or elemental analysis data?
Discrepancies may arise from residual solvents, tautomerism, or polymorphic forms. Strategies include:
- Variable-temperature NMR : Resolves dynamic tautomerism in thiadiazole rings by observing signal splitting at low temperatures .
- X-ray crystallography : Provides definitive proof of stereochemistry and hydrogen-bonding networks .
- Combined TGA-DSC : Detects solvent residues or decomposition events that skew elemental analysis .
Q. What strategies are used to evaluate biological target interactions, such as protein binding?
- Molecular docking : Software (e.g., AutoDock Vina) models interactions with targets (e.g., enzymes), with scoring functions prioritizing compounds showing hydrogen bonds with active-site residues (e.g., 9c in binds via hydrophobic and π-π interactions) .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) in real-time, using immobilized protein targets .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core modifications : Substitute thiazole or thiadiazole rings with oxadiazole or triazole groups to assess impact on bioactivity .
- Side-chain variation : Replace methoxymethyl with halogenated or bulky substituents (e.g., 4-bromophenyl in ) to probe steric effects .
- Pharmacophore mapping : Overlay active/inactive derivatives to identify critical functional groups (e.g., acetylpropan-2-ylamino as a hydrogen-bond donor) .
Q. What methodologies address ambiguities in reaction mechanisms for key synthetic steps?
- Isotopic labeling : N or C labels track atom migration during cyclization (e.g., thiadiazole formation via thiourea intermediates) .
- Kinetic studies : Vary reactant concentrations to determine rate laws (e.g., second-order kinetics in amide coupling) .
- Computational chemistry : DFT calculations (e.g., Gaussian) model transition states and activation energies for ring-closure steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
